molecular formula C19H18N2O B12882036 6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one CAS No. 61185-86-2

6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one

Cat. No.: B12882036
CAS No.: 61185-86-2
M. Wt: 290.4 g/mol
InChI Key: SCDUXARUHXUSRJ-UHFFFAOYSA-N
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Description

6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinolin-4-ol with an appropriate aldehyde, such as 2-methylpropanal, in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((2-Methylpropylidene)amino)-2-phenylquinolin-4-ol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

61185-86-2

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

6-(2-methylpropylideneamino)-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C19H18N2O/c1-13(2)12-20-15-8-9-17-16(10-15)19(22)11-18(21-17)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,21,22)

InChI Key

SCDUXARUHXUSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=NC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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